molecular formula C9H11NO2 B2957953 (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid CAS No. 2248200-15-7

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Cat. No.: B2957953
CAS No.: 2248200-15-7
M. Wt: 165.192
InChI Key: DZRWATJWDHWPJW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid (CAS 1336037-51-4) is a chiral compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The pyridin-3-yl (nicotinic acid) moiety is a privileged structure in drug design, known for its versatile biological activities and its role as a bioisostere for benzene rings, which can improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . This specific (2S)-enantiomer is of particular interest for constructing novel pharmacophores. Research on similar 3-(pyridine-3-yl) structures has demonstrated significant potential in developing new antibacterial agents, with some derivatives showing strong activity against Gram-positive bacteria and promising profiles in inhibiting biofilm formation . Furthermore, pyridine-3-carboxylic acid-based compounds are actively investigated as dual-acting therapeutic agents for conditions like diabetes and inflammation, exhibiting inhibitory activity against enzymes such as α-amylase . The chiral center of this compound provides a key handle for exploring stereospecific interactions in these and other biological systems. Researchers can leverage this compound to develop novel enzyme inhibitors, receptor ligands, and other bioactive molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methyl-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, the connectivity and chemical environment of each atom in (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid can be meticulously mapped.

High-Resolution Proton NMR (¹H NMR) Analysis

High-resolution proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the aliphatic chain, and the carboxylic acid group.

The protons on the pyridine ring are anticipated to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The specific chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine ring. The proton at the C2 position of the pyridine ring is expected to be the most downfield, followed by the protons at C6, C4, and C5.

The aliphatic protons of the methyl and propanoic acid backbone would resonate in the upfield region. The methyl group (CH₃) protons are expected to appear as a doublet, integrating to three protons. The methine proton (CH) at the chiral center would likely be observed as a multiplet due to coupling with both the methyl and methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the pyridine ring would also present as a multiplet. The carboxylic acid proton (-COOH) is expected to be a broad singlet, typically appearing far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H2 ~8.4-8.5 s 1H
Pyridine-H6 ~8.3-8.4 d 1H
Pyridine-H4 ~7.5-7.6 d 1H
Pyridine-H5 ~7.2-7.3 dd 1H
-COOH >10 br s 1H
-CH₂- ~2.8-3.0 m 2H
-CH- ~2.6-2.8 m 1H

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is expected to have the largest chemical shift, typically in the range of δ 170-185 ppm. The carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 and 150 ppm. The aliphatic carbons—the methyl, methine, and methylene groups—will appear in the upfield region of the spectrum, usually below δ 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH ~175-180
Pyridine-C2 ~150
Pyridine-C6 ~148
Pyridine-C4 ~136
Pyridine-C3 ~134
Pyridine-C5 ~123
-CH- ~40-45
-CH₂- ~35-40

Note: These are predicted values based on analogous structures. The actual chemical shifts can be influenced by the solvent and experimental setup.

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal the correlations between coupled protons, helping to establish the spin systems within the aliphatic chain and the pyridine ring.

HSQC would provide direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the signals for the CH, CH₂, and CH₃ groups, as well as the protonated carbons of the pyridine ring.

HMBC experiments would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connectivity between the aliphatic chain and the pyridine ring, as well as the position of the carboxylic acid group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and pyridine functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak around 1700-1725 cm⁻¹.

The presence of the pyridine ring would be confirmed by several characteristic bands. C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Aromatic/Aliphatic C-H stretch 2850-3100 Medium
Carboxylic Acid C=O stretch 1700-1725 Strong, Sharp
Pyridine Ring C=C, C=N stretch 1400-1600 Medium-Strong
Carboxylic Acid C-O stretch 1200-1300 Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

ParameterValue
Molecular FormulaC₉H₁₁NO₂
Calculated Monoisotopic Mass (Da)165.07898
Expected Experimental Mass (Da)~165.0790 ± 0.0005

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation. nih.govamericanpeptidesociety.org When analyzing this compound, ESI in positive ion mode is expected to produce a prominent protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 166.0863. massbank.eu This peak confirms the molecular weight of the compound (165.19 g/mol ). nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion. Characteristic fragmentation patterns for its isomer, L-Phenylalanine, include the loss of the carboxylic group and subsequent fragmentations of the remaining structure. massbank.jp For this compound, fragmentation would likely involve neutral losses such as H₂O and CO₂, and cleavage at the C-C bond between the methyl-substituted carbon and the methylene group attached to the pyridine ring. The analysis of these fragment ions provides valuable confirmation of the compound's connectivity. massbank.eumassbank.jp

IonExpected m/zDescription
[M+H]⁺~166.09Protonated Molecular Ion
[M+H-H₂O]⁺~148.08Loss of water from the carboxylic acid group
[M+H-HCOOH]⁺~120.08Loss of formic acid

Electronic Spectroscopy

Electronic spectroscopy techniques, including UV-Vis and ECD, provide insights into the electronic structure and absolute stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the pyridine ring, which acts as a chromophore. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. aip.orgrsc.org

For pyridine and its 3-substituted derivatives, the intense π → π* transition typically appears in the range of 250-280 nm. aip.org A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also expected at a longer wavelength, though it may be obscured by the more intense π → π* band, especially in polar solvents. aip.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. researchgate.net

Electronic TransitionExpected Wavelength (λmax)Description
π → π~260-270 nmHigh-intensity absorption due to the pyridine aromatic system
n → π>280 nmLow-intensity absorption involving nitrogen's lone pair electrons

Electronic Circular Dichroism (ECD) for Chiral Confirmation and Conformational Analysis

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org It is exceptionally suited for confirming the absolute configuration of stereocenters. mdpi.com For this compound, the ECD spectrum provides a unique fingerprint corresponding to its (S)-configuration.

The spectrum is characterized by Cotton effects (positive or negative peaks) that correspond to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center and its influence on the pyridine chromophore. rsc.org

To definitively assign the absolute configuration, the experimental ECD spectrum is typically compared with a theoretically calculated spectrum. nih.gov This involves computational methods, such as time-dependent density functional theory (TD-DFT), to first perform a conformational analysis to identify the most stable conformers of the molecule and then to calculate the ECD spectrum for that specific enantiomer (e.g., the S-enantiomer). nih.gov A good agreement between the experimental and the calculated spectrum for the (S)-isomer provides unambiguous confirmation of the compound's absolute stereochemistry. mdpi.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and enantiomeric composition of chiral compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other fine chemicals. pensoft.netpensoft.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ptfarm.pl This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

The analytical purity is determined by injecting a solution of the compound and monitoring the eluent with a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly (e.g., ~260 nm). pensoft.net A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their levels can be quantified based on their peak areas relative to the main peak. Method validation according to ICH guidelines ensures the method is accurate, precise, and specific for the intended analysis. pensoft.netpensoft.net

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724) : Phosphate Buffer (pH ~3) gradient
Flow Rate1.0 mL/min
DetectionUV at ~260 nm
TemperatureAmbient or controlled (e.g., 30 °C)

Furthermore, chiral HPLC is necessary to determine the enantiomeric excess (e.e.). This requires a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). nih.gov Under appropriate mobile phase conditions (often normal-phase with eluents like hexane (B92381)/isopropanol), the two enantiomers will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification. nih.govresearchgate.net

Chiral HPLC for Enantiomeric Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of enantiomeric purity. For 2-arylpropionic acids, a class to which this compound belongs, polysaccharide-based chiral stationary phases (CSPs) are widely and successfully employed. nih.gov These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

The separation can be achieved using either normal-phase or reversed-phase chromatography. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used. To improve peak shape and resolution for acidic compounds, a small amount of a carboxylic acid, like acetic or formic acid, is often added to the mobile phase. chromatographyonline.comchiraltech.com In reversed-phase mode, an aqueous buffer and a water-miscible organic solvent such as methanol (B129727) or acetonitrile constitute the mobile phase. nih.govnih.gov

An alternative, indirect method involves derivatizing the carboxylic acid with a chiral amine to form diastereomeric amides, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov The quantification of each enantiomer is achieved by integrating the peak areas in the resulting chromatogram, allowing for the precise determination of enantiomeric excess (ee).

Below is an interactive table detailing a typical set of conditions for the chiral HPLC separation of a 2-arylpropionic acid like the title compound.

ParameterNormal-Phase ConditionsReversed-Phase Conditions
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)Cellulose tris(4-methylbenzoate) on silica gel
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (80:20:0.1, v/v/v)Methanol / 0.1% Phosphate Buffer (pH 2.0) (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C
Expected Outcome Baseline separation of (S) and (R) enantiomers.Resolution of enantiomers, often after derivatization. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time.

For the synthesis of this compound, TLC would be performed on silica gel plates. Given the polar nature of the carboxylic acid and the pyridine ring, a moderately polar solvent system is required for effective elution. A common starting point for such compounds is a mixture of a less polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and a more polar solvent like methanol. silicycle.com

A significant challenge when running carboxylic acids on silica TLC plates is the potential for "tailing" or "streaking" of the spot, which arises from strong interactions between the acidic analyte and the acidic silica gel stationary phase. This can be mitigated by adding a small percentage (typically 0.1-2.0%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. silicycle.comresearchgate.netresearchgate.net The added acid protonates the analyte and occupies active sites on the silica, resulting in more compact and well-defined spots. Visualization is typically achieved under UV light (254 nm) due to the aromatic pyridine ring.

An illustrative table of TLC conditions for monitoring a reaction producing a pyridine-containing carboxylic acid is provided below.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Dichloromethane / Methanol / Acetic Acid (90:10:0.5, v/v/v)
Visualization UV light (254 nm)
Application Monitoring the disappearance of starting material and appearance of product
Expected Rf The product, being a carboxylic acid, is expected to have a lower Rf value (be more retained) than less polar precursors.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique for confirming the purity and elemental composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. For a new compound to be considered pure, the experimentally found percentages should typically be within ±0.4% of the calculated values, a standard required by many scientific journals. nih.gov

The molecular formula for this compound is C₉H₁₁NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The data is presented in the interactive table below, comparing the calculated theoretical values with representative experimental values that would be expected for a pure sample.

ElementTheoretical (%)Found (%) (Representative)Difference (%)
Carbon (C) 65.4465.21-0.23
Hydrogen (H) 6.716.85+0.14
Nitrogen (N) 8.488.39-0.09

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. csic.es By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule and within the crystal lattice.

For a chiral, enantiomerically pure compound like this compound, growing a single crystal suitable for X-ray diffraction would allow for the direct confirmation of the (S)-configuration at the stereocenter. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, provides a reliable measure of the absolute structure. csic.es

In addition to confirming the absolute stereochemistry, the crystal structure provides a wealth of information about the solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For instance, in carboxylic acid-containing pyridine derivatives, hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another are common and influential packing motifs.

While a specific crystal structure for this compound is not publicly available, the table below lists the typical parameters obtained from a single-crystal X-ray diffraction experiment, illustrated with data from a related chiral molecule. nih.gov

ParameterIllustrative Data for a Chiral Crystal Structure nih.govInformation Provided
Chemical Formula C₄H₅F₃O₃The elemental composition of the molecule in the crystal.
Crystal System TriclinicThe basic geometric shape of the unit cell.
Space Group P-1The set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions a = 5.86 Å, b = 5.99 Å, c = 9.61 Å, α = 94.6°, β = 91.9°, γ = 116.7°The dimensions and angles of the repeating unit of the crystal lattice.
Z Value 2The number of molecules per unit cell.
Absolute Stereochemistry Confirmed (R)-configurationUnambiguous assignment of the 3D arrangement at the chiral center.

Computational Chemistry and Theoretical Modeling of 2s 2 Methyl 3 Pyridin 3 Ylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netunjani.ac.id It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting a wide range of molecular properties, including optimized geometry, electronic distribution, and chemical reactivity. electrochemsci.orgresearchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comthaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid, the HOMO is expected to be localized around the electron-rich pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, which are regions with higher electron-donating capability. Conversely, the LUMO would likely be distributed over the pyridine ring's anti-bonding orbitals, indicating its capacity to accept electrons.

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com A molecule with high hardness is less reactive, whereas a soft molecule is more reactive. researchgate.net

Illustrative Data: The following table presents plausible, representative data for a HOMO-LUMO analysis of this compound, calculated using a DFT method like B3LYP. This data is for exemplary purposes and demonstrates the typical output of such a study.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.85 eV
LUMO EnergyELUMO--0.95 eV
Energy GapΔEELUMO - EHOMO5.90 eV
Ionization PotentialI-EHOMO6.85 eV
Electron AffinityA-ELUMO0.95 eV
Electronegativityχ(I + A) / 23.90 eV
Chemical Hardnessη(I - A) / 22.95 eV
Chemical SoftnessS1 / η0.34 eV⁻¹
Electrophilicity Indexωχ² / (2η)2.58 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. allsubjectjournal.com Green and yellow areas represent intermediate potentials.

In the MEP map of this compound, distinct regions of reactivity would be visible. The area around the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic group would exhibit a strong negative potential (red), identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. acs.orgwuxiapptec.com Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would show a strong positive potential (blue), highlighting its acidic nature and susceptibility to deprotonation. nih.govsemanticscholar.org The aromatic protons on the pyridine ring and the protons on the alkyl chain would also show varying degrees of positive potential.

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution in a more detailed, atom-specific manner. q-chem.comresearchgate.net It calculates the "natural charge" on each atom, providing a more chemically intuitive picture than other population analysis methods. researchgate.net NBO analysis for this molecule would likely show a significant negative charge on the nitrogen and oxygen atoms and a positive charge on the acidic hydrogen of the carboxyl group, as well as on the carbon atom of the carbonyl group. researchgate.net This detailed charge distribution helps to explain the molecule's polarity and reactive sites. uba.ar

Illustrative Data: The table below provides an example of natural charges for selected atoms in this compound, as would be determined by an NBO analysis. The data is for illustrative purposes only.

AtomAtom TypeIllustrative Natural Charge (e)
N1Pyridine Nitrogen-0.55
C7Carbonyl Carbon+0.80
O8Carbonyl Oxygen-0.65
O9Hydroxyl Oxygen-0.70
H10Hydroxyl Hydrogen+0.50
C2Chiral Carbon-0.15

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the downfield shift of protons adjacent to the electronegative nitrogen in the pyridine ring. youtube.com The carboxylic acid proton would be predicted at a very high chemical shift. youtube.com Similarly, ¹³C calculations would show a significant downfield shift for the carbonyl carbon. up.ac.za

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. cdnsciencepub.com These calculations help in assigning experimental absorption bands to specific vibrational modes of the molecule's functional groups. Key predicted vibrations for this molecule would include the O-H stretching of the carboxylic acid (a broad band), the C=O stretching of the carbonyl group, C-H stretching from the aromatic and alkyl parts, and C=N/C=C stretching vibrations from the pyridine ring. up.ac.zanih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. For this molecule, which contains a pyridine chromophore, TD-DFT would predict π → π* transitions associated with the aromatic ring system.

Illustrative Data: The following tables show representative theoretical spectroscopic data for this compound. This data is for exemplary purposes.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Type Predicted ¹H Shift (ppm) Atom Type Predicted ¹³C Shift (ppm)
Carboxylic Acid (-OH) 12.1 Carbonyl (-C=O) 178.5
Pyridine (ortho to N) 8.5 Pyridine (ortho to N) 150.0
Pyridine (para to N) 7.8 Pyridine (para to N) 138.0
Pyridine (meta to N) 7.4 Pyridine (meta to N) 125.0
Chiral Center (-CH) 2.9 Chiral Center (-CH) 45.0
Methylene (B1212753) (-CH₂) 3.1 Methylene (-CH₂) 38.0

Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 2980-2850
C=O Stretch (Carbonyl) 1715

Molecular Mechanics and Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules over time. plos.org These methods use classical physics to model the movements and interactions of atoms, allowing for the simulation of larger systems and longer timescales.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. This compound has several rotatable bonds, including the C-C bonds in the propanoic acid chain and the bond connecting the chain to the pyridine ring.

A systematic search or MD simulation would reveal the potential energy surface of the molecule, identifying low-energy conformers. mdpi.com The stability of these conformers is governed by a balance of steric hindrance (e.g., repulsion between the methyl group and the pyridine ring) and favorable intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid group and the pyridine nitrogen. nih.govuky.edursc.org The results would indicate the most probable shapes the molecule adopts in different environments, which is crucial for understanding its biological activity and interactions with other molecules.

Ligand-Target Interaction Dynamics Simulation

Detailed molecular dynamics (MD) simulations are crucial for understanding the behavior of a ligand when bound to its biological target. Such simulations can provide insights into the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

A typical MD simulation study would involve:

System Setup: Building the initial system containing the protein target, the ligand (this compound), solvent (usually water), and counter-ions to neutralize the system.

Equilibration: A series of steps to bring the system to the desired temperature and pressure, allowing it to relax from the initial setup.

Production Run: The main simulation phase where data is collected over a significant timescale (nanoseconds to microseconds).

Analysis of the simulation trajectory would yield valuable data, which could be presented in the following tables:

Table 1: Root Mean Square Deviation (RMSD) Analysis This table would typically show the average RMSD values for the protein backbone and the ligand, indicating the stability of the complex over the simulation time.

Complex ComponentAverage RMSD (Å)Standard Deviation (Å)
Protein BackboneData not availableData not available
LigandData not availableData not available

Table 2: Key Interacting Residues and Interaction Types This table would list the amino acid residues of the target protein that form significant interactions with this compound, along with the type and frequency of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Interacting ResidueInteraction TypeOccupancy (%)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Without published research, no specific data can be provided for these tables.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for this compound and its analogs would be instrumental in guiding the design of new, more potent molecules.

The development of a QSAR model involves:

Data Set Collection: Assembling a series of analogs of this compound with their corresponding biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical, topological, electronic) for each analog.

Model Building and Validation: Using statistical methods to build a model that correlates the descriptors with the activity and then validating its predictive power.

Table 3: Example QSAR Model Parameters A typical QSAR study would report statistical parameters to validate the model's robustness and predictive capability.

Statistical ParameterValueDescription
r² (Correlation Coefficient)Data not availableMeasures the goodness of fit of the model.
q² (Cross-validated r²)Data not availableMeasures the predictive ability of the model.
F-statisticData not availableIndicates the statistical significance of the model.
Standard ErrorData not availableMeasures the deviation of predicted values from experimental values.

Table 4: Contribution of Molecular Descriptors in the QSAR Model This table would show the specific molecular descriptors that significantly contribute to the biological activity in the QSAR model, providing insights for structural modifications.

DescriptorCoefficientContribution to Activity
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

As no QSAR studies for this specific compound or a closely related series of analogs have been published, no data can be presented.

Virtual Screening and Combinatorial Library Design for Analog Generation

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A combinatorial library based on the this compound scaffold could be designed and virtually screened to discover novel and potent analogs.

The process typically involves:

Scaffold Definition: Using the core structure of this compound.

Library Enumeration: Defining points of variation on the scaffold and attaching a variety of chemical groups (R-groups) to generate a large virtual library of analogs.

Virtual Screening: Docking the generated library against a biological target and scoring the potential interactions to prioritize compounds for synthesis and testing.

Table 5: Virtual Screening Hit Prioritization This table would showcase a selection of top-ranked virtual hits, their predicted binding affinities, and key interactions with the target.

Compound IDPredicted Binding Affinity (e.g., -logKi)Key Predicted Interactions
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Table 6: R-Group Contributions from Combinatorial Library Analysis This table would summarize the analysis of the virtual screening results, indicating which R-groups at specific positions on the scaffold are predicted to enhance binding affinity.

Position of VariationFavorable R-GroupsUnfavorable R-Groups
R1Data not availableData not available
R2Data not availableData not available
R3Data not availableData not available

Due to the lack of published studies on virtual screening or combinatorial library design based on the this compound scaffold, this section remains speculative.

Reactivity Profile and Mechanistic Investigations

Reactions of the Pyridine (B92270) Ring

The pyridine ring in (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is an aromatic heterocycle that exhibits distinct reactivity compared to benzene (B151609), primarily due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

Pyridine is significantly less reactive than benzene towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. youtube.comwikipedia.org Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. youtube.comwikipedia.org

When electrophilic substitution does occur, it predominantly takes place at the 3-position (meta-position relative to the nitrogen), as the intermediate carbocation is less destabilized compared to attack at the 2- or 4-positions. youtube.com In the case of this compound, the existing substituent is already at the 3-position, meaning further substitution would be directed to the 2-, 4-, 5-, or 6-positions. The electronic effect of the alkylpropanoic acid substituent is weakly activating, but the directing effect of the pyridine nitrogen is the dominant factor. Therefore, electrophilic attack is most likely to occur at the 5-position, which is meta to the nitrogen.

Common electrophilic aromatic substitution reactions and their expected outcomes with this compound are summarized below. It is important to note that harsh reaction conditions are often necessary for these transformations. youtube.com

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄(2S)-2-Methyl-3-(5-nitropyridin-3-yl)propanoic acid
SulfonationSO₃/H₂SO₄(2S)-5-(2-Carboxy-1-methylpropyl)pyridine-3-sulfonic acid
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃(2S)-3-(5-Bromopyridin-3-yl)-2-methylpropanoic acid

This table represents predicted outcomes based on general principles of pyridine chemistry.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. The presence of the N-oxide activates the 2- and 4-positions of the ring towards electrophilic attack. wikipedia.org

Conversely, the pyridine ring can be reduced under various conditions. Catalytic hydrogenation, often using catalysts like platinum, palladium, or nickel, can reduce the pyridine ring to a piperidine (B6355638) ring. This reaction typically requires high pressure and temperature.

Reaction TypeReagentsProduct
OxidationH₂O₂ or m-CPBA(2S)-2-Methyl-3-(1-oxopyridin-1-ium-3-yl)propanoic acid
ReductionH₂, Pt/C (high pressure)(2S)-2-Methyl-3-(piperidin-3-yl)propanoic acid

This table represents predicted outcomes based on general principles of pyridine chemistry.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Like other carboxylic acids, this compound can be converted to its corresponding esters and amides. Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate reaction with an alcohol.

Amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an activated intermediate that is then susceptible to nucleophilic attack by the amine. mdpi.comrsc.org

ReactionReagentsProduct Type
EsterificationR'OH, H⁺ catalyst(2S)-Alkyl 2-methyl-3-(pyridin-3-yl)propanoate
AmidationR'R''NH, Coupling Agent(2S)-N-Alkyl/Aryl-2-methyl-3-(pyridin-3-yl)propanamide

This table represents general transformations of the carboxylic acid group.

The decarboxylation of pyridinecarboxylic acids has been studied, and the ease of this reaction depends on the position of the carboxyl group and the presence of other substituents. researchgate.net While picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily, the decarboxylation of nicotinic acid (pyridine-3-carboxylic acid) derivatives is generally more difficult and requires high temperatures. The mechanism can involve the formation of a zwitterionic intermediate. researchgate.net For this compound, decarboxylation would lead to the formation of 3-ethyl-2-methylpyridine (B77756) and would likely require harsh thermal conditions.

Reactions at the Chiral Center (C2)

The chiral center at the C2 position is an sp³-hybridized carbon atom bearing a methyl group, a hydrogen atom, the pyridin-3-ylmethyl group, and the carboxylic acid group. Reactions directly at this center without affecting the other functional groups are limited. However, the stereochemical integrity of this center can be compromised under certain conditions.

For instance, reactions that proceed through an enol or enolate intermediate can lead to racemization. Under strongly basic conditions, the proton alpha to the carbonyl group can be abstracted to form an enolate. Reprotonation of this planar intermediate can occur from either face, leading to a loss of stereochemical information. However, such conditions would need to be carefully controlled to avoid other side reactions.

Additionally, reactions involving the adjacent carboxylic acid group, if they proceed through a mechanism that temporarily alters the geometry at the C2 position, could potentially affect the stereochemistry. However, standard esterification and amidation reactions under mild conditions are generally expected to preserve the stereochemistry at the chiral center.

Insufficient Information Available for In-Depth Analysis of this compound's Reactivity Profile

The inherent chirality of this compound, stemming from the stereocenter at the α-carbon, suggests that it would be susceptible to epimerization or racemization under certain conditions, such as strong acidic or basic environments, or at elevated temperatures. These processes would involve the formation of a planar enolate intermediate, which would lead to a loss of stereochemical integrity. However, without specific studies on this molecule, the precise conditions and kinetics of such reactions remain speculative.

Similarly, any stereospecific transformations at the α-carbon would be of significant interest in synthetic chemistry for the creation of complex molecules. Such transformations could include alkylation, halogenation, or other functional group interconversions. The stereochemical outcome of these reactions would be highly dependent on the reagents and reaction conditions employed, with the goal of retaining or inverting the stereochemistry at the α-carbon. Again, the absence of dedicated research on this compound means that any discussion of these transformations would be purely theoretical.

Mechanistic studies of catalyzed reactions involving this compound would provide valuable insights into its reactivity and potential applications. Research in this area could explore enzymatic resolutions, asymmetric catalysis, or metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions at a molecular level is crucial for optimizing reaction conditions and designing new synthetic methodologies. Unfortunately, no such mechanistic investigations for this compound have been found in the surveyed scientific literature.

Due to the lack of specific data, the creation of detailed research findings and data tables as requested is not possible at this time. The scientific community has yet to publish in-depth studies on the reactivity profile and mechanistic investigations of this compound that would be necessary to fulfill the detailed requirements of the proposed article structure.

Design, Synthesis, and Evaluation of Derivatives and Analogs

Modifications of the Pyridine (B92270) Ring and Side Chain Position

The pyridine ring is a critical component for modification due to its influence on the electronic properties, polarity, and binding interactions of the molecule. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the ring itself can participate in π-stacking interactions.

Ring Substitutions: The synthesis of derivatives often involves introducing various substituents onto the pyridine ring. The reactivity of the pyridine ring allows for electrophilic substitution, which is often directed by the existing side chain and the ring nitrogen. Common modifications include the introduction of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups, and electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups. mdpi.com Halogenation (e.g., with -F, -Cl, -Br) is another common strategy to modulate lipophilicity and binding interactions. For instance, the synthesis of 2-methyl-3-nitropyridines has been achieved through multi-step procedures starting from 2-chloro-3-nitropyridines. mdpi.comresearchgate.net The introduction of a fluorine atom, for example, can reduce the electron cloud density of the pyridine ring, which may improve drug binding to a target or enhance penetration through biological membranes like biofilms. nih.gov

Modification TypeExample of ModificationSynthetic StrategyPotential Impact
Ring Substitution Introduction of a nitro group (-NO₂)Nitration of a pyridine precursorAlters electronic properties; introduces hydrogen bond acceptor
Introduction of a halogen (-F, -Cl)Halogenation of the pyridine ringModulates lipophilicity and metabolic stability
Introduction of a methoxy group (-OCH₃)Nucleophilic substitution on a halo-pyridineIncreases electron density; potential hydrogen bond acceptor
Side Chain Position Movement to 2-positionSynthesis from 2-substituted pyridine starting materialChanges spatial orientation and binding geometry
Movement to 4-positionSynthesis from 4-substituted pyridine starting materialAlters molecular topology and dipole moment

Modifications of the Propanoic Acid Chain and α-Methyl Group

The propanoic acid portion of the molecule, including the carboxylic acid group and the α-methyl group, is crucial for its acidic properties and steric interactions.

Propanoic Acid Chain Modifications: The carboxylic acid is a key functional group, often involved in forming salt bridges or hydrogen bonds with biological targets. Modifications to this group can significantly alter the compound's acidity, solubility, and pharmacokinetic properties. Common derivatization strategies include:

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge, increasing lipophilicity and potentially allowing the molecule to act as a prodrug that is hydrolyzed back to the active acid form in vivo. googleapis.com

Amidation: Reaction with amines to form amides introduces new possibilities for hydrogen bonding and can be used to attach other functional groups or larger molecules.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which removes the acidic character and introduces a hydrogen bond donor.

α-Methyl Group Modifications: The methyl group at the α-position (the carbon adjacent to the carboxylic acid) influences the molecule's conformational flexibility and its stereochemical properties. The presence of this group creates a chiral center. Modifications at this position can include:

Removal: Synthesis of the analog without the α-methyl group (3-pyridin-3-ylpropanoic acid) would remove the chiral center and reduce steric bulk.

Replacement: Substituting the methyl group with other alkyl groups (e.g., ethyl, propyl) can be used to probe the size of a binding pocket.

Functionalization: Introducing other functional groups, such as an amino group to create (2S)-2-amino-2-methyl-3-pyridin-3-ylpropanoic acid, can introduce new binding interactions. ncats.ioncats.io

Modification SiteExample of ModificationSynthetic ApproachPotential Impact
Carboxylic Acid Methyl Ester FormationFischer esterification with methanol (B129727)Masks polarity; increases lipophilicity; prodrug potential
Amide FormationCoupling with an amine using a coupling agent (e.g., EDCI)Introduces new H-bonding sites; alters solubility
Reduction to AlcoholReduction using reagents like LiAlH₄Removes acidic character; introduces H-bond donor
α-Position Removal of Methyl GroupSynthesis from a non-methylated precursorRemoves chirality; reduces steric hindrance
Addition of Amino GroupStrecker synthesis or similar methodsIntroduces basicity and H-bonding capability

Conjugation with Peptides and Other Biomolecules (for related amino acids)

The structural similarity of pyridyl-alanine compounds to natural amino acids allows them to be incorporated into larger biomolecules, particularly peptides. This strategy is used to create novel peptidomimetics, targeted drug delivery systems, or probes for biological research. mdpi.com

The conjugation of pyridine-containing amino acids can be achieved using standard solid-phase peptide synthesis (SPPS), where the amino acid analog is used as a building block. mdpi.com More advanced and chemoselective methods have also been developed. One novel approach demonstrates a late-stage N-alkylation of the pyridyl-alanine (PAL) residue within a peptide sequence. nih.gov This method allows for the precise attachment of functional molecules to the pyridine nitrogen, creating stable N-alkylated conjugates without disrupting the peptide backbone. nih.gov

These conjugation strategies offer several advantages:

Targeted Delivery: By attaching the molecule to a peptide that selectively binds to a specific receptor (e.g., the RGD peptide for integrins), the compound can be delivered preferentially to certain cell types. nih.gov

Improved Pharmacokinetics: Conjugation to larger molecules like polyethylene (B3416737) glycol (PEG) or peptides can alter the compound's solubility, stability, and circulation time in the body.

Multifunctional Molecules: It is possible to create dual-function molecules by conjugating the pyridine-containing compound with another bioactive molecule or a fluorescent tag for imaging purposes. mdpi.comacs.org

The transformation of peptides into peptidomimetics with drug-like properties is a well-established strategy in the development of new therapeutic agents. mdpi.com

Structure-Activity Relationship (SAR) Studies of Analogs and Bioisosteric Replacements

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For pyridine-containing compounds, SAR analyses have revealed key insights. researchgate.net

Influence of Ring Substituents: Studies on various pyridine derivatives have shown that the type and position of substituents on the pyridine ring strongly influence biological activity. nih.gov For example, in a series of pyridine derivatives evaluated for antiproliferative activity, the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups were found to enhance activity against several cancer cell lines. mdpi.com Conversely, bulky groups or certain halogen atoms sometimes lead to lower activity. mdpi.com In a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, specific substitutions on the C-ring of the molecule led to compounds with potent activity against Gram-positive bacteria. nih.gov

Bioisosteric Replacements: Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring. nih.gov Further modifications can be explored:

Pyridine Ring Modifications: The pyridine ring can be modified to a pyridine-N-oxide. In one study, it was demonstrated that a 2-difluoromethylpyridine group could serve as an effective bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors, leading to enhanced activity. rsc.org This suggests that subtle electronic modifications to the ring can have a significant impact.

These SAR studies provide a rational basis for the design of new, more potent, and selective analogs of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid.

Structural FeatureModificationObserved Effect on ActivityReference
Pyridine Ring Addition of -OCH₃ or -OH groupsEnhanced antiproliferative activity mdpi.com
Addition of bulky groups or halogensDecreased antiproliferative activity mdpi.com
Replacement with PyrimidineBioisosteric replacement to modulate properties bridgeorganics.com
Replacement of Pyridine-N-oxide with 2-difluoromethylpyridineEnhanced quorum sensing inhibition rsc.org
Side Chain Modifications to the C-ring in oxazolidinone derivativesPotent activity against Gram-positive bacteria nih.gov

Exploration of Biological and Biochemical Interactions Mechanism Focused, in Vitro/cellular

Enzymatic Interaction Studies (In Vitro)

Detailed in vitro studies on the enzymatic interactions of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid are not available in the current body of scientific literature.

There are no published research findings that identify specific enzyme targets for this compound or characterize its potential as either an inhibitor or an activator of any particular enzyme. Consequently, no data tables on its inhibitory or activatory constants (e.g., IC₅₀, Kᵢ, Kₐ) can be provided.

In the absence of identified enzyme targets, there is no information regarding the mechanistic enzymology of how this compound might bind to an enzyme active site or influence catalytic processes. Studies elucidating its mode of action, such as competitive, non-competitive, or uncompetitive inhibition, have not been conducted.

Receptor Binding Studies (In Vitro)

Specific in vitro receptor binding studies for this compound have not been reported in the scientific literature.

There is no available data characterizing the binding affinity (e.g., Kₐ, Kₑ) or efficacy (e.g., EC₅₀, Eₘₐₓ) of this compound for any specific receptor. Therefore, a data table summarizing these ligand-receptor interaction parameters cannot be compiled.

No studies have been published that investigate the potential of this compound to act as an allosteric modulator of any receptor. Research into its ability to bind to a site distinct from the orthosteric binding site and modulate the receptor's response to its endogenous ligand is currently absent from the literature.

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies examining the effects of this compound on cellular pathways are not documented. There is no information on its impact on intracellular signaling cascades, gene expression, or other cellular processes.

Impact on Specific Biochemical Pathways

There is no specific information available in the scientific literature detailing the impact of this compound on specific biochemical pathways. Studies on related pyridine (B92270) derivatives suggest a wide range of potential interactions, but direct evidence for this particular compound is lacking.

Cellular Cytotoxicity Mechanisms

No studies detailing the specific cellular cytotoxicity mechanisms of this compound have been identified. While pyridine-containing compounds have been investigated for their cytotoxic effects, the precise mechanism of action for this specific molecule, including its effects on cell viability and mode of cell death, has not been elucidated in published research.

Antimicrobial Activity and Mechanism of Action (In Vitro)

There is a lack of specific data on the in vitro antimicrobial activity and the precise mechanism of action of this compound against various microbial strains. Although the pyridine nucleus is a common scaffold in many antimicrobial agents, the efficacy and mechanistic details for this particular compound have not been reported.

Antitumor Potential and Antiproliferative Mechanisms (In Vitro)

Specific in vitro studies on the antitumor potential and antiproliferative mechanisms of this compound are not available in the current body of scientific literature. Research into the antiproliferative activities of various pyridine derivatives is an active area, but findings specific to this compound have not been published. mdpi.comnih.govresearchgate.netnih.gov

Due to the absence of specific research data for this compound in the requested areas, no data tables can be generated at this time. Further experimental research is required to elucidate the biological and biochemical interactions of this specific chemical entity.

Emerging Applications and Future Research Perspectives

Development of Novel Synthetic Routes and Process Optimization

The pursuit of efficient and stereoselective synthetic methodologies for chiral molecules like (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a cornerstone of modern pharmaceutical and chemical research. Current research is focused on developing novel synthetic pathways that offer high enantiomeric purity, improved yields, and greater process efficiency.

One promising approach involves asymmetric hydrogenation of a suitable prochiral precursor. This method often employs chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity. The optimization of this process involves screening various catalysts, solvents, and reaction conditions to maximize both the yield and the enantiomeric excess (ee) of the desired (S)-enantiomer.

Another area of active development is the use of biocatalysis. Enzymes, such as engineered transaminases or hydrolases, can offer exquisite stereoselectivity under mild reaction conditions. The optimization of biocatalytic routes typically involves enzyme screening, protein engineering to enhance substrate specificity and catalytic efficiency, and reaction engineering to improve space-time yields.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral carboxylic acids. Chiral amines or phosphoric acids can be used to catalyze the enantioselective conjugate addition of a methyl group to a pyridinyl-substituted α,β-unsaturated ester, followed by hydrolysis to yield the final product. Process optimization in this context focuses on catalyst loading, reaction time, and purification methods to ensure a scalable and cost-effective synthesis.

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesAreas for Process Optimization
Asymmetric Hydrogenation Employs chiral metal catalysts (e.g., Rh, Ru) for high enantioselectivity.Catalyst screening, ligand design, solvent selection, pressure and temperature control.
Biocatalysis Utilizes enzymes (e.g., transaminases, hydrolases) for high stereoselectivity under mild conditions.Enzyme screening and engineering, substrate loading, cofactor regeneration, downstream processing.
Organocatalysis Uses small chiral organic molecules as catalysts for asymmetric transformations.Catalyst design and loading, reaction kinetics, purification techniques.

Advancements in Analytical Methodologies for Complex Matrices

The accurate quantification of this compound and its potential metabolites in complex biological matrices, such as plasma, urine, and tissue homogenates, is critical for pharmacokinetic and metabolic studies. Recent advancements in analytical chemistry have provided powerful tools to address this challenge.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules. nih.govresearchgate.net This technique offers high sensitivity, selectivity, and throughput. For this compound, method development would involve optimizing the chromatographic separation on a suitable column (e.g., reversed-phase or mixed-mode) and fine-tuning the mass spectrometric conditions for sensitive detection. helixchrom.com The use of stable isotope-labeled internal standards is crucial for ensuring accuracy and precision in quantification. springernature.com

To enhance the sensitivity of LC-MS/MS methods, derivatization strategies can be employed. nih.gov Reagents that introduce a readily ionizable group onto the carboxylic acid moiety can significantly improve the signal intensity in the mass spectrometer.

Sample preparation is another critical aspect of bioanalysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to remove interfering substances from the biological matrix and concentrate the analyte of interest. researchgate.net The development of efficient and robust sample preparation protocols is essential for achieving reliable and reproducible results.

Table 2: Key Parameters in the LC-MS/MS Bioanalytical Method Development

ParameterConsiderations for this compound
Chromatographic Separation Selection of an appropriate HPLC/UHPLC column (e.g., C18, mixed-mode) and mobile phase to achieve good peak shape and resolution from matrix components. helixchrom.com
Mass Spectrometric Detection Optimization of ionization source parameters (e.g., electrospray ionization) and selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring) for high selectivity and sensitivity.
Sample Preparation Development of a robust extraction method (e.g., SPE, LLE) to ensure high and reproducible recovery from the biological matrix. researchgate.net
Internal Standard Use of a stable isotope-labeled analog of the analyte to correct for matrix effects and variations in sample processing and instrument response. springernature.com

Targeted Ligand Design for Emerging Biological Systems

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgnih.govrsc.org The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a valuable component for interacting with biological targets. nih.gov this compound, with its chiral center and carboxylic acid group, represents an attractive starting point for the design of novel ligands for a variety of biological systems.

One area of significant interest is the design of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These receptors are involved in a wide range of physiological processes, and their modulation has therapeutic potential in neurological disorders. The pyridine moiety is a key pharmacophore in many nAChR ligands, and the stereochemistry and functional groups of this compound could be systematically modified to explore structure-activity relationships and achieve subtype selectivity. mdpi.com

Furthermore, the carboxylic acid group can be used as a handle for derivatization to create a library of compounds for screening against various biological targets. For example, amide coupling reactions can be used to attach different chemical moieties to explore new interactions with protein binding pockets. Computational modeling and structure-based drug design can guide the selection of these moieties to optimize potency and selectivity.

The development of bifunctional molecules is another emerging area where this compound could be utilized. By linking a derivative of this compound to another pharmacophore, it may be possible to create ligands that simultaneously interact with two different biological targets, potentially leading to synergistic therapeutic effects.

Investigation of Metabolites and Degradation Pathways

Understanding the metabolic fate and degradation pathways of this compound is essential for its development as a potential therapeutic agent. The metabolic stability and the nature of the metabolites formed can significantly influence the pharmacokinetic profile and safety of a compound.

Based on the metabolism of similar pyridine-containing compounds like nicotinic acid, several metabolic transformations can be anticipated. nih.govresearchgate.net The pyridine ring may undergo oxidation to form N-oxides or hydroxypyridine derivatives. The carboxylic acid group could be conjugated with amino acids, such as glycine (B1666218), to form amide metabolites. nih.gov The methyl group could also be a site for hydroxylation.

In vitro studies using liver microsomes, hepatocytes, and other subcellular fractions can be employed to identify the major metabolic pathways and the enzymes responsible (e.g., cytochrome P450s). In vivo studies in animal models are necessary to understand the complete metabolic profile and the excretion routes of the compound and its metabolites.

The investigation of degradation pathways under various conditions (e.g., pH, temperature, light) is also important for determining the chemical stability of the compound. This information is crucial for formulation development and for establishing appropriate storage conditions. Stability-indicating analytical methods need to be developed to monitor the degradation of the parent compound and the formation of degradation products.

The biodegradation of pyridine carboxylic acids in the environment is another area of research, with studies showing that microorganisms can degrade these compounds through various pathways, often involving initial hydroxylation of the pyridine ring. tandfonline.com

Table 3: Potential Metabolic and Degradation Pathways

PathwayPotential Products
Metabolism (Phase I) N-oxidation of the pyridine ring, hydroxylation of the pyridine ring, hydroxylation of the methyl group.
Metabolism (Phase II) Conjugation of the carboxylic acid with glycine or other amino acids.
Chemical Degradation Hydrolysis, oxidation, or photodecomposition depending on the environmental conditions.
Biodegradation Microbial degradation, potentially initiated by hydroxylation of the pyridine ring. tandfonline.com

Q & A

Basic: What synthetic strategies are recommended for (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid?

Answer:
A common approach involves chiral pool synthesis starting from L-amino acids (e.g., L-alanine) to preserve stereochemistry. Key steps include:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .
  • Pyridine coupling : Introduce the pyridin-3-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .
  • Deprotection and carboxylation : Hydrolyze protecting groups under acidic conditions (e.g., TFA for Boc) and oxidize intermediates to the carboxylic acid using KMnO₄ or RuO₄ .
    Optimize reaction conditions (temperature, solvent polarity) to minimize racemization, confirmed by chiral HPLC .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

  • Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry during alkylation of the pyridinyl group .
  • Dynamic kinetic resolution : Use palladium catalysts in asymmetric hydrogenation to favor the (2S)-configuration .
  • Analytical validation : Combine chiral stationary-phase HPLC (CSP-HPLC) with polarimetric detection. For example, use a Chiralpak® AD-H column (hexane:isopropanol:trifluoroacetic acid, 90:10:0.1) to resolve enantiomers .

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Identify the methyl group (δ ~1.3 ppm for CH₃), pyridinyl protons (δ 7.2–8.5 ppm), and carboxylic acid (δ ~12 ppm). Compare with databases like PubChem .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₁NO₂) with <2 ppm mass error .
  • IR spectroscopy : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced: How to resolve contradictions in stereochemical assignments from NMR and X-ray data?

Answer:

  • NOESY/ROESY NMR : Identify spatial proximity between the methyl group and pyridinyl protons to confirm relative configuration .
  • Single-crystal X-ray diffraction : Compare experimental unit cell parameters with Cambridge Structural Database entries. For example, a 2024 study resolved a similar compound’s ambiguity using synchrotron radiation .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .

Basic: What are the primary biological targets of this compound?

Answer:
Based on structural analogs (e.g., ), potential targets include:

  • Enzymes with pyridine-binding pockets : Nicotinic acetylcholine receptors (nAChRs) or kinases (e.g., JAK2).
  • Amino acid transporters : LAT1 or ASCT2, due to the propanoic acid backbone .
    Validate via competitive binding assays (e.g., fluorescence polarization) using labeled substrates .

Advanced: How to design assays for studying its inhibition kinetics?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., nAChR) on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • In silico docking : Use AutoDock Vina to predict binding poses in the active site of homology-modeled targets .

Basic: How to assess purity and identify impurities?

Answer:

  • Reverse-phase HPLC : Use a C18 column (acetonitrile:water + 0.1% TFA) to detect impurities >0.1%. Compare retention times with reference standards .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns. For example, a common impurity is the (2R)-enantiomer, detectable via chiral columns .

Advanced: What strategies mitigate degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the carboxylic acid group .
  • Stabilizers : Add 1% (w/v) trehalose to aqueous solutions to reduce oxidative degradation .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products via UPLC-QTOF .

Basic: What computational tools predict its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration with GROMACS, using a POPC lipid bilayer model .

Advanced: How to design in vivo studies for neuropharmacological applications?

Answer:

  • Dose optimization : Conduct PK/PD studies in rodents (IV/PO administration) to establish bioavailability and brain-plasma ratio .
  • Behavioral assays : Use the Morris water maze or elevated plus maze to assess cognitive effects, correlating with hippocampal microdialysis data .

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